2-Fluoro-1-isopropyl-4-methoxybenzene
Overview
Description
2-Fluoro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropyl group, and a methoxy group
Preparation Methods
The synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. The fluorine atom is usually introduced through halogen exchange reactions using fluorinating agents like hydrogen fluoride or a fluorine-containing reagent .
Chemical Reactions Analysis
2-Fluoro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
2-Fluoro-1-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropyl-4-methoxybenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The isopropyl and methoxy groups can affect the compound’s hydrophobicity and electronic properties, further modulating its biological activity .
Comparison with Similar Compounds
2-Fluoro-1-isopropyl-4-methoxybenzene can be compared with other benzene derivatives such as:
2-Fluoro-1-isopropylbenzene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-Methoxy-1-isopropylbenzene: Lacks the fluorine atom, affecting its electronic properties and interactions with molecular targets.
2-Fluoro-4-methoxybenzene: Lacks the isopropyl group, leading to differences in hydrophobicity and steric effects
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIACNUHDGPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609048 | |
Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-96-9 | |
Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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